8-Bromoguanosine

Immunopharmacology Lymphocyte Biology Mitogenic Signaling

8-Bromoguanosine (8-BrGuo) is the definitive cGMP-independent immunomodulator with a locked syn conformation and resistance to phosphorolysis. It surpasses guanosine and 8-BrcGMP in B/T lymphocyte proliferation potency (8-BrGuo > 8-BrGMP > 8-BrcGMP) without elevating intracellular cGMP. Unlike disubstituted analogs such as loxoribine, it does not induce IL-1α and generates a controlled cytokine profile—ideal for dissecting cGMP-independent signaling, RNA conformational studies, and preclinical immunostimulation in viral/parasitic models. ≥98% purity. Global B2B shipping available.

Molecular Formula C10H12BrN5O5
Molecular Weight 362.14 g/mol
CAS No. 4016-63-1
Cat. No. B014676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoguanosine
CAS4016-63-1
Synonyms2-Amino-8-bromo-6-hydroxypurine Riboside;  NSC 174257;  NSC 79211; 
Molecular FormulaC10H12BrN5O5
Molecular Weight362.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O
InChIInChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1
InChIKeyASUCSHXLTWZYBA-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoguanosine (CAS 4016-63-1): A C8-Brominated Purine Nucleoside with Differentiated Immunostimulatory and Biochemical Properties


8-Bromoguanosine (8-BrGuo) is a synthetic, brominated derivative of the endogenous nucleoside guanosine, characterized by substitution at the C8 position of the purine ring . This modification confers distinct biophysical and biological attributes, including a preferential syn glycosidic conformation that differs from the anti conformation typical of most natural nucleosides . The compound has been studied for its ability to stimulate lymphocyte proliferation and enhance immune responses through mechanisms distinct from those of native guanosine or cyclic GMP analogs .

Why Substituting 8-Bromoguanosine with Guanosine or Other C8-Substituted Analogs Fails to Replicate Biological Function


Generic substitution of 8-Bromoguanosine with unmodified guanosine or structurally similar C8-substituted analogs is not scientifically valid due to fundamental differences in metabolic stability, signaling pathway engagement, and conformational behavior. While unmodified guanosine is readily degraded by purine metabolic pathways and can be immunosuppressive, 8-BrGuo is resistant to phosphorolysis and does not elevate intracellular cGMP, allowing it to function as a distinct immunomodulatory entity . Furthermore, direct comparisons among C8-substituted analogs reveal substantial differences in potency, cytokine induction profiles, and mechanistic pathways; thus, even closely related compounds such as 8-mercaptoguanosine or disubstituted derivatives (e.g., loxoribine) cannot be assumed to be interchangeable .

Quantitative Differentiation of 8-Bromoguanosine Against Key Comparators


Potency Order in Lymphocyte Activation: 8-BrGuo Surpasses Cyclic Nucleotide Analogs

In direct comparative studies of murine splenocyte proliferation, 8-Bromoguanosine (8-BrGuo) exhibits greater mitogenic potency than its 5′-monophosphate (8-BrGMP) and 3′,5′-cyclic monophosphate (8-BrcGMP) counterparts. The rank order of activity is 8-BrGuo > 8-BrGMP > 8-BrcGMP . 8-BrGuo acts more rapidly and does not elevate intracellular cGMP, distinguishing its mechanism from that of 8-BrcGMP, which functions as a cell-permeable cGMP analog .

Immunopharmacology Lymphocyte Biology Mitogenic Signaling

Cytokine Induction Profile: Monosubstituted 8-BrGuo Elicits Lower IL-1α and Cytokine Levels Than Disubstituted Analogs

A direct comparison of monosubstituted C8-guanine ribonucleosides (8-bromoguanosine, 8-mercaptoguanosine) versus disubstituted C8,N7-guanine ribonucleosides (7-methyl-8-oxoguanosine, 7-allyl-8-oxoguanosine/loxoribine) revealed that disubstituted analogs are considerably more potent inducers of cytokine secretion . Specifically, 8-BrGuo induces lower quantities of IL-6, TNF-α, and IFN-γ, and fails to induce detectable levels of IL-1α, whereas disubstituted compounds induce substantial amounts of all four cytokines .

Immunology Cytokine Biology Immunotherapy

Metabolic Stability: 8-BrGuo Resists Degradation by Purine Nucleoside Phosphorylase Unlike Native Guanosine

Unlike native guanosine, which is readily phosphorylated and degraded by B lymphocytes, 8-Bromoguanosine is resistant to metabolic processing . Specifically, 8-BrGuo is not a substrate for purine nucleoside phosphorylase (PNP), and the putative product 8-bromoguanine is biologically inactive and not a substrate for hypoxanthine-guanine phosphoribosyl-transferase . In human erythrocyte assays, 8-BrGuo exhibits only 12.0% activity as a PNP inhibitor relative to guanosine, with a high Km value of 9,400,000 nM, indicating very low affinity for the enzyme .

Nucleoside Metabolism Pharmacokinetics Drug Stability

Syn vs. Anti Glycosidic Conformation: 8-BrGuo Adopts a Sterically Enforced syn Conformation Unavailable to Guanosine

X-ray crystallographic analysis has established that 8-Bromoguanosine exists predominantly in the syn glycosidic conformation, in contrast to the anti conformation typical of unmodified guanosine and most natural purine nucleosides . The steric bulk of the C8 bromine atom prevents rotation into the anti conformation, leading to torsion angles χCN of approximately 35.7°–47.6° in crystal structures . This conformational restriction has been exploited to reduce RNA heterogeneity and probe ribozyme catalytic mechanisms .

Structural Biology Nucleic Acid Chemistry RNA Engineering

Antiviral Efficacy in Murine Semliki Forest Virus Model

In a murine model of Semliki Forest virus (SFV) infection, treatment with 8-Bromoguanosine resulted in improved survival rates and extended mean survival times relative to untreated controls . Although direct comparator data for other C8-substituted guanosines in this specific model are not available, the in vivo protective effect provides a key differentiation from unmodified guanosine, which lacks significant antiviral immunostimulatory activity.

Antiviral Research In Vivo Pharmacology Infectious Disease

Friend Erythroleukemia Cell Differentiation Inhibition (ID50 = 5.1 mM)

8-Bromoguanosine inhibits cellular replication and differentiation in Friend erythroleukemia cells with an ID50 of 5.1 mM. At an optimal concentration of 5.0 mM, it reduces the percentage of benzidine-positive cells to 6.0% . While direct comparisons with other C8-substituted guanosines are not provided in the source, this activity distinguishes 8-BrGuo from guanosine, which does not exhibit comparable effects in this system.

Cancer Research Cell Differentiation Leukemia Models

Validated Research Applications for 8-Bromoguanosine Based on Quantitative Differentiation


Primary Immunostimulant in Murine Lymphocyte Activation Studies

8-Bromoguanosine is the preferred agent for inducing B and T lymphocyte proliferation in vitro, particularly when avoidance of cGMP pathway activation is required. Its superior potency compared to 8-BrcGMP (8-BrGuo > 8-BrGMP > 8-BrcGMP) and its lack of effect on intracellular cGMP make it ideal for dissecting cGMP-independent signaling mechanisms .

Conformational Probe for RNA Structure-Function Analysis

Owing to its enforced syn glycosidic conformation, 8-BrGuo serves as a valuable tool in nucleic acid chemistry for reducing conformational heterogeneity in RNA oligonucleotides and for investigating the role of specific base-pairing geometries in ribozyme catalysis and RNA-protein interactions .

Moderate Immunomodulator in Cytokine Research

For studies requiring a controlled, submaximal cytokine response, 8-BrGuo provides a distinct advantage over potent disubstituted analogs (e.g., loxoribine). Its inability to induce IL-1α and its lower induction of IL-6, TNF-α, and IFN-γ allow researchers to examine immune activation without the confounding effects of a robust cytokine storm .

In Vivo Antiviral and Anti-Leishmanial Efficacy Model

8-BrGuo has demonstrated protective effects in murine models of Semliki Forest virus infection and Leishmania amazonensis cutaneous leishmaniasis, with improvements in survival and lesion size comparable to standard treatments . Its favorable safety profile and lack of apparent toxicity at therapeutic doses support its use in preclinical studies of immunostimulatory antiviral and antiparasitic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromoguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.